Product packaging for (S)-2,3-Epoxysqualene(Cat. No.:CAS No. 54910-48-4)

(S)-2,3-Epoxysqualene

Cat. No.: B045561
CAS No.: 54910-48-4
M. Wt: 426.7 g/mol
InChI Key: QYIMSPSDBYKPPY-RSKUXYSASA-N
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Description

(S)-2,3-Epoxysqualene is a crucial and stereospecific biochemical intermediate in the biosynthetic pathways of sterols and triterpenoids. This enantiomer is the direct substrate for the enzyme lanosterol synthase (also known as oxidosqualene cyclase) in eukaryotic systems, which catalyzes the complex cyclization and rearrangement of the linear epoxide into the pentacyclic lanosterol, the foundational precursor to cholesterol and other sterols. Its primary research value lies in elucidating the detailed mechanisms of this remarkable enzymatic cyclization, a key regulatory point in sterol biosynthesis. Consequently, this compound is an indispensable tool for studying enzyme kinetics, inhibitor screening (e.g., for antifungal or cholesterol-lowering agents), and investigating the molecular biology of the mevalonate pathway. By utilizing this specific stereoisomer, researchers can probe the stereoelectronic requirements of the cyclization reaction and gain insights into the structure and function of the cyclase enzyme itself, making it vital for research in biochemistry, cell biology, and drug discovery for conditions ranging from hypercholesterolemia to fungal infections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O B045561 (S)-2,3-Epoxysqualene CAS No. 54910-48-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIMSPSDBYKPPY-RSKUXYSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CC[C@H]1C(O1)(C)C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-2,3-Epoxysqualene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54910-48-4
Record name (S)-2,3-Epoxysqualene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Ii. Biosynthesis of S 2,3 Epoxysqualene

Precursor: Squalene (B77637)

Squalene, a triterpene composed of six isoprene (B109036) units, serves as the direct precursor to (S)-2,3-epoxysqualene. hmdb.caebi.ac.uk It is synthesized from two molecules of farnesyl pyrophosphate. uniprot.org As the first dedicated precursor in the sterol biosynthetic pathway, squalene represents a key branch point, channeling isoprenoid units towards the formation of steroids. uniprot.orguniprot.org The conversion of squalene is a critical juncture, committing the molecule to the sterol synthesis cascade. ebi.ac.uk

Enzymatic Formation: Squalene Monooxygenase (Squalene Epoxidase, EC 1.14.14.17)

The transformation of squalene into this compound is catalyzed by the enzyme squalene monooxygenase, also known as squalene epoxidase. wikipedia.orgnih.gov This enzyme is a flavoprotein monooxygenase that utilizes NADPH and molecular oxygen to carry out the epoxidation reaction. wikipedia.orgmedwinpublishers.com In humans, this enzyme is encoded by the SQLE gene. wikipedia.org

Squalene monooxygenase facilitates the stereospecific oxidation of squalene, ensuring the formation of the (S) enantiomer of 2,3-epoxysqualene. uniprot.orguniprot.org The reaction involves the incorporation of a single oxygen atom from diatomic oxygen into the squalene molecule, resulting in an epoxide ring. medwinpublishers.comebi.ac.uk This process is highly specific, targeting the terminal double bond of the squalene chain. ebi.ac.uk The enzyme contains a flavin adenine (B156593) dinucleotide (FAD) cofactor, which accepts electrons from NADPH-cytochrome P450 reductase to facilitate the reaction. wikipedia.orgmdpi.com The formation of a flavin hydroperoxide at the active site is a key step, which then transfers an oxygen atom to the squalene substrate. wikipedia.org

Squalene monooxygenase is considered one of the rate-limiting enzymes in the sterol biosynthetic pathway. wikipedia.orgpnas.orgebi.ac.uk Its activity is tightly regulated, ensuring that the production of sterols is balanced with the cell's metabolic needs. pnas.orgebi.ac.uk This regulation occurs at both the transcriptional and post-translational levels. ebi.ac.uk The stability of the enzyme is influenced by cellular cholesterol levels, with high cholesterol leading to accelerated degradation of the enzyme in a negative feedback mechanism. pnas.org This makes squalene monooxygenase a critical control point in maintaining cholesterol homeostasis. tandfonline.com

Iii. Enzymology of Oxidosqualene Cyclases Oscs Acting on S 2,3 Epoxysqualene

General Principles of Oxidosqualene Cyclase (OSC) Activity

The activity of OSCs is governed by a set of fundamental principles that dictate the remarkable specificity and efficiency of the cyclization cascade.

The cyclization of (S)-2,3-epoxysqualene is initiated by the protonation of the epoxide ring, a reaction facilitated by an acidic amino acid residue within the enzyme's active site. nih.govnih.gov This initial step triggers a cascade of intramolecular additions of carbon-carbon double bonds, proceeding through a series of transient carbocationic intermediates. nih.govirb.hr This electrophilic cascade is a highly controlled process, guided by the enzyme's architecture to form specific ring structures. virginia.edu The reaction concludes with a series of 1,2-hydride and methyl shifts, followed by deprotonation to yield the final stable polycyclic product. nih.govnih.gov The entire sequence is a remarkable example of a concerted, yet stepwise, enzymatic reaction, transforming a flexible linear molecule into a rigid, multi-ring structure. wikipedia.orgirb.hr

The active site of an OSC is a precisely shaped cavity that binds the this compound substrate in a specific conformation, predisposing it to a particular cyclization pathway. wikipedia.orgnih.gov The geometry and amino acid composition of this active site are critical determinants of the final product. nih.govmdpi.com Specific residues within the active site can stabilize the fleeting carbocationic intermediates through cation-π interactions, thereby guiding the rearrangement cascade toward a specific structural outcome. nih.govacs.org Even subtle changes, such as single amino acid substitutions in the active site, can dramatically alter the product profile of an OSC, highlighting the exquisite control exerted by the enzyme's architecture. mdpi.comnycu.edu.tw For instance, studies have identified key amino acid triads that are crucial for determining the formation of the fourth and fifth rings in pentacyclic triterpenes. nih.gov

The initial folding of the this compound substrate within the active site is a crucial factor that dictates the skeletal structure of the final product. mdpi.commdpi.com Two primary pre-cyclization conformations are recognized:

Chair-Boat-Chair (CBC) Conformation: This conformation leads to the formation of a protosteryl cation intermediate, which is the precursor to tetracyclic triterpenes like lanosterol (B1674476) and cycloartenol (B190886). mdpi.comresearchgate.net

Chair-Chair-Chair (CCC) Conformation: This folding pattern results in the formation of a dammarenyl cation intermediate, which gives rise to various pentacyclic triterpenes such as α-amyrin, β-amyrin, and lupeol (B1675499). mdpi.comresearchgate.net

OSCs can be broadly classified based on the number of products they generate:

Monofunctional OSCs: These enzymes are highly specific and catalyze the formation of a single primary product. mdpi.comnih.gov Lanosterol synthase and many β-amyrin synthases are examples of monofunctional OSCs. nih.govnih.gov

Multifunctional OSCs: These enzymes exhibit a degree of catalytic promiscuity, producing a range of different triterpenoid (B12794562) isomers from the single this compound substrate. mdpi.comnih.gov This multifunctionality can arise from the enzyme's ability to stabilize multiple carbocationic intermediates or allow for deprotonation at various sites. acs.orgbiorxiv.org For example, some plant OSCs have been shown to produce a complex mixture of triterpenoids. nih.gov

This classification highlights the evolutionary diversification of OSCs to generate the vast structural diversity of triterpenoids found in nature. nih.gov

Conformations Dictating Product Skeletons (e.g., Chair-Boat-Chair, Chair-Chair-Chair)

Lanosterol Synthase (EC 5.4.99.7)

Lanosterol synthase is a key monofunctional OSC that plays a central role in the biosynthesis of cholesterol and other steroids in animals and fungi. wikiwand.comwikipedia.orggenecards.org

Lanosterol synthase (LSS) catalyzes the intricate cyclization of this compound to form lanosterol. wikiwand.comwikipedia.orggenecards.orgreactome.org This complex reaction involves a series of precisely orchestrated steps within the enzyme's active site. wikidoc.org The process begins with the protonation of the epoxide, initiating a cationic cascade that results in the formation of the four rings of the steroid nucleus through a protosteryl cation intermediate. wikipedia.orgwikidoc.org This is followed by a series of 1,2-hydride and methyl shifts to rearrange the carbon skeleton, ultimately leading to the formation of the lanosteryl cation. researchgate.net The reaction is terminated by the deprotonation of this cation to yield the final product, lanosterol. nih.govresearchgate.net This transformation is highly stereospecific, converting a single chiral center in the substrate into a product with seven stereogenic centers. nih.gov

Table 1: Key Steps in the Conversion of this compound to Lanosterol by Lanosterol Synthase

StepDescriptionIntermediate
1. Initiation Protonation of the epoxide ring of this compound. nih.govnih.govOxonium ion
2. Cyclization Cascade A series of intramolecular additions forming the four rings of the steroid nucleus. wikipedia.orgnih.govProtosteryl cation wikipedia.orgwikidoc.org
3. Rearrangement A sequence of 1,2-hydride and methyl shifts. nih.govresearchgate.netLanosteryl cation researchgate.net
4. Termination Deprotonation to form the stable lanosterol molecule. nih.govresearchgate.netLanosterol

Structural Features and Key Active Site Residues

Oxidosqualene cyclases are typically integral membrane proteins that convert linear triterpenes, such as 2,3-oxidosqualene (B107256), into cyclic structures like lanosterol or cycloartenol. mdpi.com The active site of these enzymes is located within a central cavity and is predominantly hydrophobic. virginia.edu A critical feature for initiating the complex cyclization reaction is a Brønsted acid, which protonates the epoxide group of the prefolded this compound. virginia.edu In plant OSCs, a conserved aspartic acid residue within the DCTAE motif is responsible for this protonation, highlighting the importance of this region in the enzyme's catalytic activity. nih.govnih.gov

Several conserved motifs are characteristic of OSCs. A highly conserved QW motif is present in enzymes like lupeol and cycloartenol synthases. mdpi.com Another key motif, LWIHCR, is also noted in the primary structure of these enzymes. mdpi.com The active site contains a number of highly conserved amino acid residues that are crucial for catalysis. mdpi.com For instance, in human oxidosqualene cyclase, the catalytic Asp455 forms a hydrogen bond with the 3-hydroxy group of lanosterol. virginia.edu Other important residues, such as His232 and Phe696, stabilize intermediates through π-interactions during the formation of the ring structures. virginia.edu Site-directed mutagenesis studies have identified specific amino acid residues that are critical for the cyclization ability of these enzymes. For example, residues E246, M261, and D490 in HcOSC6 have been shown to be essential for stabilizing intermediates and influencing catalytic activity. nih.gov

The table below summarizes key structural features and residues in oxidosqualene cyclases.

FeatureDescriptionKey Residues/Motifs
Location Integral membrane proteins, often associated with the endoplasmic reticulum. mdpi.comwikipedia.org-
Active Site A central, mainly hydrophobic cavity. virginia.edu-
Initiation of Catalysis Protonation of the epoxide group of this compound. virginia.eduCatalytic Aspartic Acid (e.g., Asp455 in human OSC). virginia.edu
Conserved Motifs Short, conserved amino acid sequences crucial for structure and function.DCTAE motif, QW motif, LWIHCR motif. nih.govmdpi.commdpi.com
Stabilizing Residues Amino acids that stabilize cationic intermediates during cyclization.His232, Phe696 in human OSC. virginia.edu
Functionally Important Residues Residues identified through mutagenesis to be critical for activity.E246, M261, D490 in HcOSC6. nih.gov

Functional Conversion and Phylogenetic Considerations

The evolution of oxidosqualene cyclases is a prime example of neofunctionalization, where gene duplication events have led to the diversification of triterpenoid biosynthesis in plants. nih.gov It is believed that OSCs responsible for producing secondary metabolite triterpenes evolved from the ancestral sterol synthases. nih.gov Phylogenetic analyses of OSCs from various plant species reveal distinct clusters corresponding to their products, such as cycloartenol synthases, lupeol synthases, and β-amyrin synthases. researchgate.netmdpi.com

For instance, the genomes of lower plants like Chlamydomonas reinhardtii contain a single OSC gene for sterol biosynthesis, whereas higher plants possess multiple OSC genes, indicating a significant expansion and functional divergence of this gene family during plant evolution. evolution.ac.cn This diversification allows higher plants to produce a wide array of triterpenes that serve specialized functions, such as defense against pathogens and herbivores. nih.gov

Phylogenetic trees constructed from OSC sequences generally group the enzymes according to their catalytic function. mdpi.comnih.gov This relationship between phylogeny and function allows for the prediction of the catalytic activity of uncharacterized OSCs based on their sequence similarity to known enzymes. evolution.ac.cn The evolution of lanosterol synthase (LAS) is thought to have occurred from a tandem duplication of a cycloartenol synthase (CAS) gene. nih.gov This event predates the emergence of certain plant lineages, and subsequent gene duplications have further driven the evolution of triterpene biosynthesis in eudicots. nih.gov

Cycloartenol Synthase (EC 5.4.99.8)

Cycloartenol synthase is a key enzyme in the sterol biosynthesis pathway of plants and some algae. ebi.ac.uktandfonline.com It catalyzes the cyclization of this compound to form cycloartenol, the first cyclic precursor in the synthesis of phytosterols (B1254722). tandfonline.comnih.gov

Catalytic Conversion to Cycloartenol

The catalytic process of cycloartenol synthase involves a complex series of reactions that transform the linear this compound into the pentacyclic structure of cycloartenol. nih.gov The reaction is initiated by the protonation of the epoxide ring of the substrate, which is pre-folded into a specific conformation within the enzyme's active site. virginia.edu This leads to a cascade of cyclization reactions, forming the characteristic five-ring structure of cycloartenol, which includes a cyclopropane (B1198618) ring. tandfonline.com The reaction is terminated by the deprotonation of the C-9 cation intermediate. oup.com The presence of the gene encoding cycloartenol synthase is a strong indicator that an organism utilizes the plant-specific branch of the sterol biosynthetic pathway. tandfonline.com

Comparative Analysis with Lanosterol Synthase

Cycloartenol synthase (CAS) and lanosterol synthase (LAS) are two closely related oxidosqualene cyclases that represent a major evolutionary divergence in sterol biosynthesis between photosynthetic and non-photosynthetic eukaryotes. tandfonline.comnih.gov While plants primarily use CAS to produce cycloartenol as the initial sterol intermediate, fungi and animals utilize LAS to synthesize lanosterol. tandfonline.comfrontiersin.org

Despite catalyzing similar cyclization reactions, CAS and LAS produce stereoisomeric products. tandfonline.com The proteins themselves share significant sequence identity, often around 35-40%. tandfonline.comresearchgate.net Key amino acid residues have been identified that are diagnostic for determining whether an OSC will function as a CAS or a LAS. tandfonline.com Site-directed mutagenesis studies have shown that changing specific residues in a LAS can convert its product specificity to that of a CAS, and vice versa. For example, a double mutant of a Lotus japonicus LAS, where key residues were changed to the CAS type, resulted in the production of parkeol (B1252197) and cycloartenol. oup.com

The table below provides a comparative overview of Cycloartenol Synthase and Lanosterol Synthase.

FeatureCycloartenol Synthase (CAS)Lanosterol Synthase (LAS)
EC Number 5.4.99.8 nih.govnih.gov5.4.99.7 wikipedia.orgresearchgate.net
Substrate This compound ebi.ac.uknih.govThis compound wikipedia.org
Product Cycloartenol ebi.ac.uknih.govLanosterol wikipedia.org
Organismal Distribution Primarily in plants and some algae. tandfonline.comfrontiersin.orgPrimarily in fungi and animals; also found in some plants. frontiersin.orgresearchgate.net
Biosynthetic Pathway First step in phytosterol synthesis in plants. tandfonline.comKey step in cholesterol and ergosterol (B1671047) synthesis. wikipedia.org
Key Structural Difference in Product Contains a cyclopropane ring. tandfonline.comLacks a cyclopropane ring. tandfonline.com
Evolutionary Relationship Believed to be the ancestral enzyme from which LAS evolved in some lineages. nih.govLikely derived from a gene duplication of CAS. nih.gov

Other Triterpene Synthases

Beyond the sterol synthases, a multitude of other triterpene synthases exist, each responsible for producing a specific triterpene skeleton from this compound. These enzymes contribute to the vast chemical diversity of triterpenoids found in nature.

Alpha-Amyrin Synthase

Alpha-amyrin synthase (EC 5.4.99.40) is an oxidosqualene cyclase that catalyzes the conversion of this compound into α-amyrin, a pentacyclic triterpene. researchgate.netwikipedia.org α-Amyrin serves as a precursor for a variety of bioactive triterpenoids, including ursolic acid. researchgate.net

The formation of α-amyrin involves the cyclization of this compound through a dammarenyl cation intermediate, followed by further ring expansion and rearrangements before the final deprotonation step. nih.gov Many characterized α-amyrin synthases are multifunctional, producing β-amyrin and sometimes lupeol as minor products. wikipedia.orgnih.gov For example, an α-amyrin synthase from Malus × domestica was found to produce α-amyrin, β-amyrin, and lupeol in a ratio of 86:13:1. nih.gov The identification and characterization of productive α-amyrin synthases are of significant interest for the metabolic engineering of microorganisms to produce valuable triterpenoids. nih.gov

Beta-Amyrin Synthase (EC 5.4.99.39)

Beta-amyrin synthase is a key enzyme in the biosynthesis of oleanane-type triterpenoids, a large and structurally diverse class of natural products. uniprot.org It catalyzes the cyclization of this compound to produce β-amyrin, a pentacyclic triterpene. qmul.ac.ukwikipedia.org This transformation involves the formation of five rings and eight asymmetric centers in a single, highly specific reaction. uniprot.org

The catalytic mechanism of β-amyrin synthase begins with the protonation of the epoxide ring of this compound, initiating a cascade of ring closures. This leads to the formation of a dammarenyl cation intermediate. Subsequent 1,2-hydride and methyl shifts, followed by further cyclization and rearrangement steps, ultimately yield the oleanyl cation. The reaction is terminated by the deprotonation of this cation to form the stable β-amyrin skeleton. The entire process is a display of remarkable regio- and stereospecificity. rsc.org

Some organisms possess a monofunctional β-amyrin synthase, while others have multifunctional enzymes that can also synthesize α-amyrin or lupeol. qmul.ac.ukgenome.jp Site-directed mutagenesis studies have been crucial in elucidating the structure-function relationships of these enzymes, identifying key amino acid residues that influence product specificity. rsc.orgresearchgate.net For instance, specific residues within the active site are thought to stabilize the various cationic intermediates, guiding the reaction toward the formation of β-amyrin. uniprot.org

Table 1: General Information on Beta-Amyrin Synthase

PropertyDescription
Accepted Name β-amyrin synthase qmul.ac.uk
Systematic Name (3S)-2,3-epoxy-2,3-dihydrosqualene mutase (cyclizing, β-amyrin-forming) qmul.ac.uk
EC Number 5.4.99.39 qmul.ac.ukwikipedia.org
Reaction (3S)-2,3-epoxy-2,3-dihydrosqualene = β-amyrin qmul.ac.ukrhea-db.org
Other Names 2,3-oxidosqualene β-amyrin cyclase, AsbAS1, BPY, EtAS, GgbAS1, LjAMY1, MtAMY1, PNY, BgbAS qmul.ac.ukgenome.jp

Lupeol Synthase

Lupeol synthase is another critical oxidosqualene cyclase that acts on this compound to produce the pentacyclic triterpene, lupeol. wikipedia.org Lupeol is the precursor for a variety of bioactive lupane-type saponins (B1172615). The reaction catalyzed by lupeol synthase also proceeds through a series of complex cyclization and rearrangement steps.

The biosynthesis of lupeol commences with the cyclization of this compound, initiated by protonation, to form a tetracyclic dammarenyl cation intermediate. mdpi.com This is followed by the formation of a baccharenyl cation and then the pentacyclic lupyl cation. The reaction terminates with the deprotonation of the lupyl cation to yield lupeol. Some lupeol synthases are known to produce minor amounts of β-amyrin as a byproduct. wikipedia.org

Studies involving site-directed mutagenesis have been instrumental in understanding the product specificity of lupeol synthase. For example, research has shown that a single amino acid mutation can engineer a lupeol synthase to primarily produce β-amyrin, highlighting the subtle yet critical role of specific residues in controlling the reaction pathway. researchgate.net The presence of a leucine (B10760876) residue in a conserved motif is often characteristic of lupeol synthases.

Table 2: Key Intermediates in Lupeol Synthesis

IntermediateDescription
Dammarenyl cation A tetracyclic carbocation intermediate formed early in the cyclization cascade. mdpi.com
Baccharenyl cation An intermediate formed from the dammarenyl cation.
Lupyl cation The final pentacyclic carbocation intermediate before deprotonation to lupeol.

Diversity of Polycyclic Triterpene Skeletons Produced from this compound

The cyclization of this compound by various oxidosqualene cyclases is a cornerstone of chemical biodiversity in plants and other organisms, giving rise to over 100 different carbon skeletons. oup.comnih.gov This remarkable diversity stems from the ability of different OSCs to stabilize a range of carbocationic intermediates and guide the cyclization and rearrangement cascade through different pathways. oup.com

The initial folding of the this compound substrate within the enzyme's active site plays a crucial role in determining the final triterpene skeleton. wikipedia.org Following the initial cyclization to form either a protosteryl or dammarenyl cation, a series of 1,2-hydride and methyl shifts, and potential further ring expansions, lead to a vast spectrum of products. evolution.ac.cn The stabilization of intermediate cations, steric hindrance, and the conformation of amino acid residues in the active site are primary factors influencing the final triterpene structure. nih.gov

While many OSCs are highly specific, producing predominantly a single product, some are multifunctional and can generate a mixture of triterpenes. oup.com For instance, some β-amyrin synthases can also produce α-amyrin and lupeol. Furthermore, research has shown that a single oxidosqualene cyclase can produce numerous minor products through diverse mechanistic pathways, challenging the notion of tight, singular control over the biosynthetic process. acs.org This suggests that mechanistic diversity may be a default characteristic of triterpene biosynthesis, with product specificity arising from the exclusion of alternative reaction pathways. acs.org The evolution of these enzymes, often through gene duplication and subsequent diversification, has led to the wide array of triterpene skeletons observed in nature. evolution.ac.cn

Iv. Metabolic Pathways Downstream of S 2,3 Epoxysqualene

Sterol Biosynthesis Pathways

Sterols are essential molecules in eukaryotes, playing critical roles as structural components of cell membranes and as precursors for hormones and signaling molecules. The biosynthesis of all sterols originates from the cyclization of (S)-2,3-epoxysqualene.

Cholesterol Biosynthesis in Animals and Fungi

In animals and fungi, the biosynthesis of cholesterol and related sterols begins with the cyclization of this compound to lanosterol (B1674476). nih.govfrontiersin.org This intricate reaction is catalyzed by the enzyme lanosterol synthase (LSS), which is an oxidosqualene cyclase (OSC). wikipedia.orguniprot.orgpnas.org LSS facilitates a cascade of cationic cyclizations and rearrangements to form the characteristic four-ring structure of lanosterol. wikipedia.orgpnas.orgoup.com

Following its synthesis, lanosterol undergoes a series of enzymatic modifications to ultimately yield cholesterol in animals. researchgate.net This multi-step process involves demethylations, reductions, and isomerizations. researchgate.net LSS is a key enzyme in this pathway and has been identified as a potential target for cholesterol-lowering drugs. wikipedia.org In humans, the LSS gene encodes the lanosterol synthase enzyme, and mutations in this gene can lead to rare genetic disorders. nih.govplos.org

Key Enzymes and Intermediates in Cholesterol Biosynthesis from this compound:

EnzymeIntermediateProductOrganism Group
Lanosterol Synthase (LSS)This compoundLanosterolAnimals, Fungi
Various subsequent enzymesLanosterolCholesterolAnimals

Ergosterol (B1671047) Biosynthesis in Fungi (e.g., Saccharomyces cerevisiae)

Similar to cholesterol biosynthesis in animals, the pathway to ergosterol in fungi, such as the baker's yeast Saccharomyces cerevisiae, also commences with the LSS-catalyzed conversion of this compound to lanosterol. frontiersin.orgpnas.org Ergosterol is the primary sterol in fungal cell membranes, where it fulfills functions analogous to cholesterol in animal cells, regulating membrane fluidity and permeability. nih.govresearchgate.net

From lanosterol, a series of enzymatic reactions, including demethylations, desaturations, and reductions, lead to the formation of ergosterol. uniprot.orguniprot.org The enzymes involved in this pathway are well-characterized in S. cerevisiae and are often targeted by antifungal drugs. nih.govresearchgate.net For example, the enzyme squalene (B77637) epoxidase, which produces the precursor this compound, is inhibited by allylamine (B125299) antifungals. researchgate.net

Key Steps in Ergosterol Biosynthesis from Lanosterol:

Starting CompoundKey Enzymatic StepsFinal ProductOrganism Example
LanosterolDemethylation, Desaturation, ReductionErgosterolSaccharomyces cerevisiae

Phytosterol Biosynthesis in Plants (e.g., Cycloartenol-mediated pathways)

In plants, the primary route for phytosterol biosynthesis involves a different initial cyclization product of this compound. plos.org Instead of lanosterol, the enzyme cycloartenol (B190886) synthase (CAS) catalyzes the formation of cycloartenol. mdpi.commdpi.comnih.gov Cycloartenol contains a distinctive cyclopropane (B1198618) ring and serves as the precursor for the vast majority of plant sterols, including common phytosterols (B1254722) like β-sitosterol, stigmasterol (B192456), and campesterol. mdpi.com

The biosynthesis of these phytosterols from cycloartenol involves a series of modifications, including the opening of the cyclopropane ring and subsequent alkylation at the C24 position, which is a characteristic feature of many plant sterols. mdpi.com While the cycloartenol-mediated pathway is dominant, some studies have shown that a minor lanosterol-mediated pathway for phytosterol synthesis also exists in certain plants like Arabidopsis thaliana. researchgate.netnih.gov

Triterpenoid (B12794562) Biosynthesis Pathways

Beyond sterols, this compound is the precursor to a vast and structurally diverse class of natural products known as triterpenoids. nih.govcsic.es These compounds exhibit a wide range of biological activities and play various ecological roles in the organisms that produce them.

Formation of Diverse Polycyclic Triterpenes

The cyclization of this compound by different oxidosqualene cyclases can lead to the formation of a wide array of polycyclic triterpene skeletons. oup.combiorxiv.orgmpg.de These enzymes control the complex series of cyclizations and rearrangements of the squalene backbone to produce specific triterpene scaffolds. ebi.ac.uk For example, lupeol (B1675499) synthase catalyzes the formation of the pentacyclic triterpene lupeol, while β-amyrin synthase produces β-amyrin. researchgate.netfrontiersin.org

The diversity of triterpenes is further expanded by the fact that some oxidosqualene cyclases are multifunctional, capable of producing multiple triterpene products. mpg.de Additionally, site-directed mutagenesis studies have demonstrated that minor changes in the amino acid sequence of these enzymes can alter their product specificity, highlighting the evolutionary adaptability of triterpenoid biosynthesis. frontiersin.org

Examples of Polycyclic Triterpenes Derived from this compound:

TriterpenePrecursorKey Enzyme Class
LupeolThis compoundLupeol Synthase
β-AmyrinThis compoundβ-Amyrin Synthase
α-AmyrinThis compoundα-Amyrin Synthase
Dammarenediol IIThis compoundDammarenediol II Synthase

Biosynthesis of Triterpenoid Saponins (B1172615) (e.g., Avenacins)

Triterpenoid saponins are a large group of glycosylated triterpenes that are widely distributed in the plant kingdom and often possess antimicrobial properties. nih.govnih.gov Their biosynthesis begins with the formation of a triterpene aglycone (sapogenin) from this compound, followed by a series of modifications, including oxidations and glycosylations. nih.govresearchgate.net

A well-studied example is the biosynthesis of avenacins, a group of antimicrobial saponins found in oats (Avena species). pnas.orgjic.ac.uk The first committed step in this pathway is the cyclization of this compound to β-amyrin, catalyzed by β-amyrin synthase. pnas.orgresearchgate.net The β-amyrin backbone is then further modified by a series of enzymes, including cytochrome P450 monooxygenases and glycosyltransferases, to produce the final avenacin structures. researchgate.net Interestingly, the genes for the enzymes in the avenacin biosynthetic pathway are often found clustered together in the oat genome. nih.govcabidigitallibrary.org

Metabolic Branch Points and Pathway Regulation

The cyclization of the linear substrate this compound is a pivotal event in isoprenoid metabolism, representing the final common step before the pathway diverges into the biosynthesis of either sterols (primary metabolites) or a vast array of triterpenoids (secondary metabolites). pnas.org This step is a critical metabolic branch point where the allocation of this compound is controlled by a class of enzymes known as oxidosqualene cyclases (OSCs). wikipedia.orgnih.gov The competition among different OSCs for their common substrate is a key mechanism for regulating metabolic flux toward these distinct and vital classes of molecules. nih.gov

In most eukaryotes, the synthesis of sterols is essential for membrane structure and function. This pathway is initiated by specific OSCs: lanosterol synthase (LAS) in animals and fungi, and cycloartenol synthase (CAS) in plants. wikipedia.orgwikipedia.org LAS catalyzes the complex cyclization of this compound into lanosterol, the precursor for cholesterol and other steroids. wikipedia.orgnih.gov In plants, CAS converts the same substrate into cycloartenol, which is the entry point for the synthesis of phytosterols. pnas.orgwikipedia.org

Parallel to the sterol pathway, a diverse family of triterpene synthases, which are also OSCs, competes for the this compound pool to produce a wide variety of cyclic triterpenoid skeletons. nih.gov These enzymes, such as β-amyrin synthase, lupeol synthase, and thalianol (B1263613) synthase, catalyze the formation of different foundational structures that are subsequently modified to generate thousands of unique triterpenoids. pnas.org The cyclization of this compound to triterpenoids is often considered the first committed and rate-limiting step for the formation of these secondary metabolites. pnas.org

The regulation of these divergent pathways is complex and occurs at multiple levels:

Transcriptional Regulation : The expression of genes encoding different OSCs is a primary control point. In animals, the expression of many cholesterol biosynthesis enzymes, including lanosterol synthase, is regulated by the transcription factor Sterol Regulatory Element-Binding Protein 2 (SREBP-2). wikipedia.orgpeerj.com In plants and fungi, the expression of triterpene synthase genes can be induced by various signaling molecules, such as methyl jasmonate (MeJA), which can significantly increase the production of specific triterpenoids by upregulating key enzyme genes in the pathway. nih.gov Studies in Withania somnifera have shown differential transcriptional and translational expression of three distinct OSCs, indicating that the regulation of these branch-point enzymes redirects metabolic flux toward either phytosterols or specific triterpenoids. nih.gov

Enzymatic Competition : The presence of multiple OSCs within an organism creates direct competition for the this compound substrate. The relative expression levels and kinetic properties of these enzymes determine how the substrate is partitioned between the sterol and triterpenoid pathways. nih.gov

Shunt Pathways : Under certain metabolic conditions, alternative reactions can occur. For instance, when the activity of lanosterol synthase is low, the enzyme squalene epoxidase (SQLE) can further oxidize this compound to form 2,3(S),22(S),23-dioxidosqualene. peerj.comnih.gov This product is a precursor to 24(S),25-epoxycholesterol, a molecule that acts as a ligand for the Liver X Receptor (LXR), which in turn regulates cholesterol efflux, highlighting another layer of metabolic control. peerj.comnih.gov

The following table summarizes the key enzymatic branch points immediately downstream of this compound.

Enzyme (Oxidosqualene Cyclase)Organism ClassProductMetabolic PathwaySignificance
Lanosterol Synthase (LAS) Animals, Fungi, some PlantsLanosterolSterol BiosynthesisPrecursor to cholesterol, ergosterol, and steroid hormones. wikipedia.orgwikipedia.org
Cycloartenol Synthase (CAS) PlantsCycloartenolPhytosterol BiosynthesisPrecursor to essential plant sterols (e.g., campesterol, sitosterol). pnas.orgwikipedia.org
β-Amyrin Synthase Plantsβ-AmyrinTriterpenoid Saponin (B1150181) BiosynthesisPrecursor to a major class of pentacyclic triterpenoids. pnas.org
Lupeol Synthase PlantsLupeolTriterpenoid BiosynthesisPrecursor to various bioactive pentacyclic triterpenoids.
Thalianol Synthase PlantsThalianolTriterpenoid BiosynthesisInvolved in the synthesis of specialized triterpenoids.
Tirucalladienol Synthase PlantsTirucalla-7,24-dien-3-beta-olTriterpenoid BiosynthesisPrecursor to tetratriterpenoids like azadirachtin. frontiersin.org

This intricate regulation at the this compound branch point allows organisms to dynamically balance the production of essential membrane sterols with the synthesis of a diverse arsenal (B13267) of specialized triterpenoids for defense and signaling.

V. Biological Significance and Physiological Roles

Essentiality as an Intermediate Metabolite in Eukaryotic Organisms

(S)-2,3-Epoxysqualene is a universal and indispensable intermediate in the sterol biosynthetic pathway of eukaryotes. nih.govfrontiersin.org The synthesis of this epoxide from squalene (B77637) is a critical step that precedes the complex cyclization reactions forming the foundational structures of all sterols. drugbank.comnih.gov

In animals and fungi, this compound is the direct substrate for lanosterol (B1674476) synthase, which catalyzes its cyclization into lanosterol. expasy.orgebi.ac.uk Lanosterol then serves as the initial precursor for the synthesis of cholesterol in vertebrates and ergosterol (B1671047) in fungi. nih.govexpasy.org In plants and some protists, a related enzyme, cycloartenol (B190886) synthase, converts this compound into cycloartenol, the primary precursor for the biosynthesis of phytosterols (B1254722) such as stigmasterol (B192456) and β-sitosterol. expasy.orgresearchgate.netnih.gov This bifurcation in the pathway highlights the conserved yet distinct evolutionary paths of sterol synthesis in different eukaryotic kingdoms, all of which depend on the initial formation of this compound. mit.edu

Table 1: Cyclization Products of this compound in Different Eukaryotic Groups

Eukaryotic GroupPrimary Cyclization ProductSubsequent Sterols/SteroidsKey Enzyme
AnimalsLanosterolCholesterol, Steroid Hormones, Vitamin DLanosterol synthase
FungiLanosterolErgosterolLanosterol synthase
PlantsCycloartenolPhytosterols (e.g., Stigmasterol, β-sitosterol)Cycloartenol synthase

Contribution to Cellular Membrane Homeostasis via Sterol Production

The primary physiological role of the sterols derived from this compound is the maintenance of cellular membrane integrity and fluidity. frontiersin.org Cholesterol in animal cells, ergosterol in fungal cells, and phytosterols in plant cells are all crucial components of the plasma membrane and the membranes of various organelles. mit.edunih.gov

Role in the Production of Bioactive Secondary Metabolites and Hormones

Beyond its role in producing fundamental membrane sterols, this compound is the gateway to a vast and diverse array of bioactive secondary metabolites and hormones. ebi.ac.uknih.gov

In vertebrates, the cholesterol synthesized from lanosterol (which is derived from this compound) is the precursor to all steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens. expasy.orgwikidoc.org These hormones are critical regulators of a wide range of physiological processes, such as metabolism, immune response, and reproduction. Vitamin D is also synthesized from a cholesterol precursor. expasy.orgebi.ac.uk

In plants, the cyclization of this compound by a diverse family of enzymes called oxidosqualene cyclases (OSCs) leads to the production of a wide variety of triterpenoid (B12794562) skeletons. nih.govresearchgate.net These skeletons are then further modified by enzymes like cytochrome P450s and glycosyltransferases to create a rich diversity of secondary metabolites, including saponins (B1172615) and other triterpenoids. nih.gov Many of these compounds play roles in plant defense against herbivores and pathogens. mdpi.com For example, withanolides, a group of steroidal lactones with significant medicinal properties found in plants like Withania somnifera, are synthesized from cycloartenol, which is derived from this compound. nih.govnih.gov Similarly, ginsenosides (B1230088), the major bioactive compounds in Panax ginseng, are triterpenoid saponins whose biosynthesis begins with the cyclization of this compound. thieme-connect.commdpi.com

Table 2: Examples of Bioactive Molecules Derived from this compound

Class of MoleculePrecursor from this compoundOrganism(s)Examples
Steroid HormonesLanosterol → CholesterolAnimalsCortisol, Aldosterone, Testosterone, Estradiol
WithanolidesCycloartenolPlants (Withania somnifera)Withaferin A, Withanone
GinsenosidesDammarenediol-II, β-amyrinPlants (Panax ginseng)Dammarane-type, Oleanane-type ginsenosides
SaponinsVarious triterpene skeletonsPlantsAvenacins, Glycyrrhizin

Involvement in Cellular Signaling and Defense Pathways

Recent research has uncovered more direct roles for this compound and its immediate downstream products in cellular signaling and defense.

In the context of cancer biology, the pathway involving this compound has been implicated in chemoresistance. One study demonstrated that this compound can promote the degradation of IκBα, an inhibitor of the NF-κB transcription factor. researchgate.netnih.gov This leads to the activation of NF-κB, which in turn upregulates the expression of anti-apoptotic proteins, sustaining tumor cell survival and promoting resistance to chemotherapy agents like 5-fluorouracil (B62378) in colorectal cancer. researchgate.netnih.govresearchgate.net The enzyme that produces this compound, squalene epoxidase (SQLE), is often overexpressed in various cancers and its activity is linked to oncogenic signaling pathways. nih.govyuntsg.com

In plants, the production of triterpenoid secondary metabolites initiated from this compound is a key component of the plant defense system. mdpi.com These compounds can act as deterrents to herbivores, and some have antimicrobial or antifungal properties, thus protecting the plant from biotic stresses. mdpi.comresearchgate.net The elicitation of plant defense responses, for instance by methyl jasmonate, can lead to an increased production of this compound and its downstream triterpenoid products. mdpi.com

Furthermore, intermediates in the sterol biosynthetic pathway, for which this compound is a committed precursor, are themselves involved in signaling. For instance, 24(S),25-epoxycholesterol, a derivative of a shunt pathway from this compound, acts as a ligand for liver X receptors, which regulate cholesterol efflux. nih.govpeerj.com This highlights the intricate involvement of the entire metabolic cascade originating from this compound in maintaining cellular and organismal homeostasis.

Vi. Research Applications and Biotechnological/medical Implications

Targeting Sterol Biosynthesis for Drug Development

The biosynthesis of sterols is an essential pathway in many organisms, and its inhibition can have profound physiological effects. This makes the enzymes involved, particularly those that use (S)-2,3-epoxysqualene as a substrate, attractive targets for the development of new drugs.

Oxidosqualene Cyclase Inhibitors as Cholesterol-Lowering Agents

In humans, the cyclization of this compound by lanosterol (B1674476) synthase (a type of OSC) is a critical step in the cholesterol biosynthesis pathway. wikipedia.orguniprot.org High levels of cholesterol are a major risk factor for cardiovascular diseases, and thus, inhibiting its production is a key therapeutic strategy. wikipedia.org

Research has led to the development of potent OSC inhibitors. For instance, the compound Ro 48-8071 has been studied for its ability to inhibit human OSC and provides a structural basis for designing new and improved inhibitors. virginia.edu Another inhibitor, BIBX 79, has been shown to not only block lanosterol formation but also to affect HMG-CoA reductase activity, offering a dual mechanism for controlling cholesterol biosynthesis. nih.gov

Table 1: Examples of Oxidosqualene Cyclase Inhibitors Investigated as Cholesterol-Lowering Agents

InhibitorMechanism of ActionPotential Advantages
Ro 48-8071 Potent inhibitor of human oxidosqualene cyclase. virginia.eduProvides a structural model for the design of new inhibitors. virginia.edu
BIBX 79 Inhibits the cyclization of 2,3-monoepoxysqualene and 2,3;22,23-diepoxysqualene. nih.govOffers a dual control mechanism on cholesterol biosynthesis. nih.gov
Statins (for comparison) Inhibit HMG-CoA reductase, an enzyme upstream of OSC. wikipedia.orgBroadly effective but can impact the synthesis of other essential molecules. wikipedia.org

Antifungal Drug Targets (e.g., Ergosterol (B1671047) Biosynthesis Inhibition)

Fungi rely on ergosterol, a sterol analogous to cholesterol in mammals, to maintain the integrity and function of their cell membranes. mdpi.comnih.gov The ergosterol biosynthesis pathway, which also utilizes this compound, is a prime target for antifungal drugs because its inhibition can be lethal to fungal cells while having minimal effects on human cells. mdpi.comcreative-biolabs.com

Several classes of antifungal drugs target this pathway. Allylamines, such as terbinafine, inhibit squalene (B77637) epoxidase, the enzyme that produces this compound from squalene. researchgate.netnih.gov This leads to a depletion of ergosterol and a toxic accumulation of squalene. researchgate.net Azoles, another major class of antifungals, act on a later enzyme in the pathway, lanosterol 14α-demethylase. mdpi.commdpi.com

Inhibitors of oxidosqualene cyclase itself also represent a promising strategy for antifungal drug development. asm.org By blocking the cyclization of this compound, these inhibitors disrupt ergosterol production, which is essential for fungal viability. creative-biolabs.comnih.gov The development of OSC inhibitors could provide new therapeutic options, especially in the face of growing resistance to existing antifungal agents. creative-biolabs.com

Antiparasitic Targets (e.g., Trypanosoma cruzi Oxidosqualene Cyclase)

Protozoan parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease, also have a sterol biosynthesis pathway that is crucial for their survival. nih.govnih.gov Similar to fungi, these parasites synthesize ergosterol and other related sterols, making their OSC enzyme a viable target for antiparasitic drugs. nih.govbiorxiv.org

Research has shown that inhibitors of oxidosqualene cyclase can effectively inhibit the growth of T. cruzi. asm.orgnih.gov One study investigated a series of OSC inhibitors and found that several compounds had potent activity against the parasite, causing an accumulation of this compound and a decrease in the production of lanosterol and ergosterol. nih.gov This demonstrates that targeting OSC is a valid strategy for developing new treatments for Chagas disease, a significant health problem in Latin America. nih.gov The sterol biosynthesis pathway is also a target in other parasites like Leishmania. wikipedia.orguregina.ca

Metabolic Engineering for Enhanced Triterpenoid (B12794562) Production

Triterpenoids are a large and diverse class of natural products with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. bibliotekanauki.pl They are all derived from the cyclization of this compound. Metabolic engineering offers powerful tools to increase the production of these valuable compounds.

Rational Engineering of Oxidosqualene Cyclases for Altered Product Specificity

The vast diversity of triterpenoid skeletons arises from the action of different oxidosqualene cyclases, each producing a specific product from the common substrate, this compound. mdpi.comnih.gov By understanding the structure and mechanism of these enzymes, it is possible to engineer them to produce novel or desired triterpenoids.

Rational engineering involves making specific changes to the amino acid sequence of an OSC to alter its catalytic function. For example, studies have identified key amino acid residues that control the rearrangement steps following the initial cyclization, thereby determining the final product. rsc.org By mutating these residues, researchers have been able to switch the product specificity of an OSC from one type of triterpene to another. researchgate.net This approach opens up the possibility of creating "designer" enzymes that can synthesize specific, high-value triterpenoids on demand. researchgate.netpnas.org

Table 2: Examples of Rational Engineering of Oxidosqualene Cyclases

Enzyme/OrganismEngineering StrategyOutcomeReference
Cycloartenol (B190886) synthase & Cucurbitadienol synthaseMutation of a single "switch" residue (tyrosine to leucine (B10760876) or vice versa).Switched the major product between cycloartenol and cucurbitadienol. researchgate.net
Saccharomyces cerevisiae oxidosqualene-lanosterol cyclaseSite-saturated mutagenesis of Phe445.Generated truncated tricyclic and altered deprotonation products. researchgate.net
γ-humulene synthaseActive-site saturation mutagenesis.Yielded mutant synthases with narrower and more specific product profiles. pnas.org

Development of Heterologous Expression Systems for this compound Biosynthesis (e.g., E. coli systems)

To produce large quantities of triterpenoids, it is often necessary to transfer the biosynthetic pathway into a host organism that is easy to grow and manipulate, such as Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov A key step in this process is ensuring an adequate supply of the precursor, this compound.

Heterologous expression systems have been developed to produce this compound in these microbial hosts. This typically involves introducing the genes for squalene synthase and squalene epoxidase, the enzymes that produce this compound from farnesyl pyrophosphate. google.comresearchgate.net By co-expressing these enzymes with a specific oxidosqualene cyclase, the entire pathway for a desired triterpenoid can be reconstituted in the microbial host. nih.gov

This approach has been successfully used to produce a variety of triterpenoids in engineered microbes. nih.govnih.gov Further optimization of these systems, such as by increasing the expression of key enzymes or redirecting metabolic flux towards the pathway, can lead to even higher yields of the target compounds. researchgate.net

Enhancing Crop Disease Resistance through Saponin (B1150181) Content Modulation

Saponins (B1172615), a diverse group of glycosylated secondary metabolites, are recognized for their role in plant defense against a wide range of pathogens. nih.govresearchgate.netresearchgate.netnih.gov Many saponins exhibit potent antifungal properties and are present in high concentrations in healthy plants, acting as pre-formed chemical barriers against fungal attack. nih.gov The biosynthesis of these defensive compounds originates from this compound, which is cyclized into various triterpene scaffolds that are then further modified to produce a wide array of saponins. nih.govitb.ac.id

The potential to enhance crop disease resistance by manipulating saponin content is a significant area of research. google.com By understanding and engineering the biosynthetic pathway of saponins, it may be possible to increase the production of these protective compounds in agriculturally important plants. google.com This could lead to the development of crops with enhanced innate immunity, reducing the need for external pesticides. researchgate.net

Research in model plants has demonstrated a direct link between saponin content and disease resistance. For instance, the isolation of saponin-deficient (sad) mutants in diploid oat (Avena strigosa) has shown that these plants are more susceptible to various fungal pathogens. nih.gov This provides strong evidence that saponins are crucial for plant defense. nih.gov The cyclization of this compound is the first committed step in the biosynthesis of triterpenoid saponins. google.comoup.com Therefore, targeting the enzymes involved in this and subsequent steps, such as oxidosqualene cyclases (OSCs), cytochrome P450s, and glycosyltransferases, offers a promising strategy for modulating saponin levels in crops. nih.govoup.com

Role in Chemotherapy Resistance Mechanisms (e.g., Colorectal Cancer)

Recent studies have uncovered a critical role for this compound in the mechanisms of chemotherapy resistance, particularly in colorectal cancer (CRC). nih.govnih.gov The de novo cholesterol biosynthesis pathway, in which this compound is a key intermediate, has been implicated in the resistance of CRC to common chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). nih.govtandfonline.com

Overexpression of squalene epoxidase (SQLE), the enzyme that produces this compound from squalene, is associated with poor prognosis in CRC patients undergoing 5-FU-based chemotherapy. nih.govnih.govtandfonline.com This suggests that the accumulation of this compound contributes to the survival of cancer cells following treatment.

This compound-Mediated NF-κB Activation and IκBα Degradation

The mechanism by which this compound promotes chemoresistance involves the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a transcription factor that plays a pivotal role in cell survival, inflammation, and immunity, and its aberrant activation is a hallmark of many cancers, contributing to tumor growth and resistance to therapy. scispace.compsu.eduresearchgate.netresearchgate.net

Under normal conditions, NF-κB is held in an inactive state in the cytoplasm by an inhibitory protein called inhibitor of kappa B alpha (IκBα). spandidos-publications.com For NF-κB to become active, IκBα must be degraded. spandidos-publications.com Research has shown that this compound facilitates this degradation process. nih.govresearchgate.net

Specifically, this compound enhances the interaction between IκBα and beta-transducin repeat containing E3 ubiquitin protein ligase (BTRC), which is the E3 ubiquitin ligase responsible for tagging IκBα for degradation by the proteasome. nih.govresearchgate.net By promoting the binding of BTRC to IκBα, this compound accelerates the breakdown of IκBα. nih.govresearchgate.net

The degradation of IκBα frees NF-κB to translocate to the nucleus, where it activates the transcription of target genes that promote cell survival. nih.gov One such target gene is Baculoviral IAP Repeat Containing 3 (BIRC3), which encodes an inhibitor of apoptosis protein. nih.govresearchgate.net The upregulation of BIRC3 helps cancer cells to withstand the cytotoxic effects of chemotherapy drugs like 5-FU, ultimately leading to chemoresistance. nih.govresearchgate.net

This newly identified mechanism highlights this compound as a key signaling molecule in a pathway that drives chemotherapy resistance in colorectal cancer. nih.govnih.gov This finding opens up new avenues for therapeutic intervention, suggesting that targeting the production of this compound, for instance by inhibiting the SQLE enzyme, could be a viable strategy to overcome chemoresistance in CRC and other cancers. nih.govresearchgate.net

Vii. Advanced Research Methodologies in S 2,3 Epoxysqualene Studies

Molecular Biology and Genetic Engineering Techniques

The study of (S)-2,3-epoxysqualene and its role in sterol and triterpenoid (B12794562) biosynthesis heavily relies on molecular biology and genetic engineering. These techniques allow researchers to isolate, characterize, and manipulate the genes and enzymes involved in its metabolic pathways.

Gene Cloning and Functional Characterization of Associated Enzymes

A fundamental approach to understanding the enzymatic pathways involving this compound is the cloning and functional characterization of the associated enzymes, primarily squalene (B77637) epoxidase (SE) and oxidosqualene cyclases (OSCs).

Squalene Epoxidase (SE): Squalene epoxidase, also known as squalene monooxygenase, catalyzes the conversion of squalene to this compound, a critical rate-limiting step. mdpi.comnih.govembopress.org Researchers have successfully cloned and characterized SE genes from various organisms, including plants, fungi, and mammals. mdpi.commdpi.comtiprpress.comresearchgate.netnotulaebotanicae.ro For instance, a full-length SE gene (WsSQE) was cloned from Withania somnifera, a medicinal plant known for its production of withanolides. researchgate.net Similarly, SE genes have been isolated from Bupleurum chinense (BcSE1), another medicinal plant, to investigate its role in saikosaponin biosynthesis. tiprpress.comresearchgate.net

Functional characterization often involves heterologous expression, where the cloned gene is introduced into a host organism that lacks the native enzyme. A common model is a yeast mutant (e.g., Saccharomyces cerevisiae KLN1) deficient in its own SE gene (ERG1). tiprpress.comresearchgate.net Successful complementation, where the foreign gene restores the host's ability to produce sterols, confirms the enzymatic function of the cloned gene. tiprpress.comresearchgate.net For example, the BcSE1 gene from Bupleurum chinense was shown to functionally complement the yeast erg1 mutant. tiprpress.comresearchgate.net

In Siraitia grosvenorii, a plant that produces sweet mogrosides, two squalene epoxidases (SgSQE1 and SgSQE2) were characterized. Both were found to have squalene epoxidase activity, with SgSQE2 also being capable of catalyzing the formation of 2,3,22,23-dioxidosqualene. mdpi.com

Oxidosqualene Cyclases (OSCs): Following the formation of this compound, OSCs catalyze the cyclization of this linear substrate into a diverse array of polycyclic triterpene skeletons. nih.gov The cloning and functional expression of OSC genes have been instrumental in elucidating the biosynthesis of specific triterpenoids. For example, a cDNA encoding rat oxidosqualene lanosterol-cyclase was cloned and expressed in an OSC-deficient yeast strain to confirm its function. pnas.orgresearchgate.netcapes.gov.br This enzyme is responsible for producing lanosterol (B1674476), a precursor to cholesterol in animals. wikipedia.org

In plants, a variety of OSCs lead to different products. For instance, the gene for cycloartenol (B190886) synthase, which produces the precursor for plant sterols, was cloned from Arabidopsis thaliana by functional expression in a yeast mutant lacking lanosterol synthase. pnas.org Similarly, researchers have identified and functionally characterized OSCs from Withania somnifera that are involved in the biosynthesis of withanolides. nih.gov

Table 1: Examples of Cloned and Functionally Characterized Enzymes Associated with this compound

Enzyme Gene Name Source Organism Expression System Key Finding Reference(s)
Squalene Epoxidase WsSQE Withania somnifera E. coli Cloned and expressed a functional SE. researchgate.net
Squalene Epoxidase BcSE1 Bupleurum chinense Saccharomyces cerevisiae (KLN1 mutant) Functionally complemented the yeast erg1 mutant. tiprpress.comresearchgate.net
Squalene Epoxidase SgSQE1/2 Siraitia grosvenorii Saccharomyces cerevisiae (∆erg1) Both have SE activity; SgSQE2 also forms 2,3,22,23-dioxidosqualene. mdpi.com
Oxidosqualene Cyclase LSS Rat Saccharomyces cerevisiae (SGL9 strain) Recombinant enzyme was functionally active. pnas.orgresearchgate.netcapes.gov.br
Cycloartenol Synthase CAS1 Arabidopsis thaliana Saccharomyces cerevisiae (lanosterol synthase mutant) Isolated the gene responsible for cycloartenol synthesis in plants. pnas.org
Oxidosqualene Cyclases WsOSCs Withania somnifera Saccharomyces cerevisiae Characterized OSCs involved in withanolide biosynthesis. nih.gov

Site-Directed Mutagenesis for Enzyme Mechanism Elucidation

Site-directed mutagenesis is a powerful technique used to investigate the structure-function relationships of enzymes by altering specific amino acid residues. This method has been extensively applied to both squalene epoxidase and oxidosqualene cyclases to identify key residues involved in substrate binding, catalysis, and product specificity.

Squalene Epoxidase: In studies of rat squalene epoxidase, site-directed mutagenesis of conserved aromatic residues revealed their importance for enzyme activity. nih.gov Most alanine-substituted mutants showed a significant loss of activity. nih.gov Interestingly, the F223A mutant could no longer use (S)-2,3-oxidosqualene as a substrate, while the Y473A mutant exhibited a twofold increase in the conversion of (S)-2,3-oxidosqualene to (3S,22S)2,3:22,23-dioxidosqualene, demonstrating that a single amino acid change can alter both substrate and product specificity. nih.gov Further research has identified amino acids involved in substrate binding and FAD interaction through mutagenesis. nih.gov

In Siraitia grosvenorii, site-directed mutagenesis of SgSQE1 helped identify two key residues, E98 and L99, that are critical for epoxidation efficiency. mdpi.com

Oxidosqualene Cyclases: For lanosterol synthase from Saccharomyces cerevisiae, site-directed mutagenesis of conserved aspartic and glutamic acid residues identified D456 as being essential for catalytic function, likely acting as a proton donor to activate the oxirane ring of this compound. acs.org Before the crystal structure was available, mutagenesis studies on lanosterol synthase had already pointed to the critical role of specific aspartic acid and histidine residues in the enzyme's catalytic activity. wikipedia.org

In squalene-hopene cyclase, mutations introduced in water channels within the enzyme were found to alter the catalytic efficiency, suggesting that the flow of water in and out of the active site plays a role in the reaction mechanism. acs.org Studies on Hemsleya chinensis OSC identified key residues (E246, M261, and D490) that stabilize intermediates and influence catalytic activity during the cyclization of 2,3-oxidosqualene (B107256). nih.gov

Table 2: Key Amino Acid Residues Identified Through Site-Directed Mutagenesis

Enzyme Organism Mutant Effect Implication Reference(s)
Squalene Epoxidase Rat F223A No longer accepts (S)-2,3-oxidosqualene as a substrate. Residue is critical for substrate binding/specificity. nih.gov
Squalene Epoxidase Rat Y473A 2x increased conversion to (3S,22S)2,3:22,23-dioxidosqualene. Residue influences product specificity. nih.gov
Lanosterol Synthase S. cerevisiae D456N Loss of catalytic function. D456 is essential for activating the oxirane ring. acs.org
Squalene-Hopene Cyclase Alicyclobacillus acidocaldarius S38W Altered water flow in the active site. Water channels affect catalytic efficiency. acs.org
Oxidosqualene Cyclase Hemsleya chinensis E246A, M261A, D490A Altered catalytic activity. Residues stabilize intermediates during cyclization. nih.gov

RNA Interference for Gene Expression Modulation

RNA interference (RNAi) is a powerful tool for studying the in vivo function of genes by downregulating their expression. nih.govsylentis.comnumberanalytics.com This technique utilizes small interfering RNAs (siRNAs) to trigger the degradation of specific messenger RNA (mRNA) molecules, thereby reducing the synthesis of the corresponding protein. nih.govsylentis.comhorizondiscovery.com

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are essential for quantifying the activity of enzymes involved in the metabolism of this compound and for screening potential inhibitors.

Recombinant Enzyme Production and Functional Analysis

The production of recombinant enzymes in heterologous systems like E. coli or yeast is a cornerstone of modern enzymology. diva-portal.org This approach allows for the generation of large quantities of pure, active protein for detailed functional analysis, which is often difficult to achieve by isolating the enzymes from their native sources. diva-portal.org

Human oxidosqualene cyclase (hOSC) has been functionally expressed in E. coli, a significant achievement given that eukaryotic membrane proteins are often challenging to produce in bacterial systems. diva-portal.org This provides a more accessible system for pharmacological and biochemical studies compared to traditional expression in yeast or insect cells. diva-portal.org Similarly, rat oxidosqualene cyclase has been expressed in an OSC-deficient yeast strain, allowing for its functional characterization. pnas.orgresearchgate.net

Functional analysis of these recombinant enzymes often involves incubating the purified protein with the substrate, this compound, and then analyzing the products using techniques like gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography. pnas.orgmdpi.com This allows for the confirmation of the enzyme's catalytic activity and the identification of its specific products. For example, the functional characterization of oxidosqualene cyclases from Hoodia gordonii was achieved through recombinant enzyme studies, which identified both a lupeol (B1675499) synthase and a cycloartenol synthase. mdpi.com

Spectroscopic Methods for Enzyme Activity Measurement (e.g., NMR Biochemical Assay)

Spectroscopic methods provide powerful tools for monitoring enzyme activity in real-time and for characterizing enzyme-substrate and enzyme-inhibitor interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has emerged as a valuable technique in the study of enzymes like oxidosqualene cyclase. nih.govfigshare.com

A novel NMR-based assay has been developed for measuring OSC activity. nih.govfigshare.com This method involves carrying out the enzymatic reaction in an aqueous solution, followed by extraction and quantification of the substrate and product in an organic solvent using NMR. nih.govfigshare.com This assay has been successfully used to evaluate the activity of inhibitors on OSC from both the parasite Trypanosoma cruzi and humans, demonstrating its utility in drug discovery. nih.govfigshare.comacs.org The advantage of this NMR assay is its ability to directly measure the conversion of substrate to product without the need for radiolabeling or chromogenic substrates. tandfonline.com

Other spectroscopic techniques, such as those utilizing mass spectrometry (MS), are also employed to identify and quantify the products of enzymatic reactions involving this compound. creative-proteomics.comnycu.edu.tw

Structural Biology Approaches

Structural biology is pivotal in understanding the molecular mechanics of this compound conversion. By visualizing the enzymes that process this crucial intermediate, researchers can decipher the basis of their function and specificity.

X-ray crystallography has been instrumental in revealing the three-dimensional structures of oxidosqualene cyclases (OSCs), the enzymes that catalyze the complex cyclization of this compound into various sterol and triterpenoid scaffolds. wikipedia.org These structures show that OSCs are typically monomeric enzymes with an active site located in a depression between two barrel domains. wikipedia.org This active site is predominantly lined with acidic amino acid residues, creating an environment that favors the folded conformation of the hydrophobic this compound substrate, priming it for the intricate series of ring-closure reactions. wikipedia.org

The crystal structure of human oxidosqualene cyclase in complex with its product, lanosterol, has provided significant insights into the formation of the characteristic four-ring steroid scaffold. wikipedia.org Analysis of such complexes confirms the optimal positioning of key amino acid residues, like Tyrosine 503 and Histidine 232, which are critical for the final deprotonation step in lanosterol synthesis. wikipedia.org The binding of inhibitors to the active site has also been studied crystallographically, offering a basis for the development of drugs targeting cholesterol biosynthesis. nih.gov For instance, the structure of squalene-hopene cyclase (SHC), a prokaryotic counterpart to eukaryotic OSCs, complexed with the potent anticholesteremic drug Ro48-8071, has revealed that the inhibitor binds in the active-site cavity, extending into a channel that connects the cavity with the membrane. nih.gov

In the absence of experimentally determined crystal structures, homology modeling and molecular docking serve as powerful computational tools to predict the three-dimensional structure of OSCs and their interactions with substrates like this compound. researchgate.net These methods rely on the known structures of related proteins as templates. mdpi.com For example, the crystal structure of human OSC complexed with lanosterol has been used as a template to model other OSCs, such as those from the sea cucumber Eupentacta fraudatrix. mdpi.com

Molecular docking simulations can then be used to predict how this compound or other ligands bind within the active site of the modeled enzyme. mdpi.comtandfonline.com These studies have been crucial in identifying key amino acid residues that determine the product specificity of different OSCs. mdpi.comresearchgate.net For instance, by comparing the sequences of various plant OSCs and mapping them onto a homology model, researchers have identified specific residues associated with lupeol, amyrin, and friedelin (B1674157) synthase activities. researchgate.net Docking studies have also been employed to screen for potential inhibitors of specific OSCs, such as identifying ketoconazole (B1673606) as a selective inhibitor of cycloartenol synthase over β-amyrin synthase in Centella asiatica. researchgate.net This approach helps in understanding the competitive pathways for this compound and provides a basis for metabolic engineering. researchgate.net

Table 1: Examples of Structural Biology Studies on Oxidosqualene Cyclases

Enzyme/Organism Method Key Findings Reference
Human Oxidosqualene Cyclase X-ray Crystallography Revealed the three-dimensional structure and identified key active site residues (Tyr503, His232) for lanosterol formation. wikipedia.org
Alicyclobacillus acidocaldarius Squalene-Hopene Cyclase X-ray Crystallography Determined the binding mode of the inhibitor Ro48-8071 in the active site. nih.gov
Eupentacta fraudatrix Oxidosqualene Cyclases Homology Modeling & Molecular Docking Predicted the structures of parkeol (B1252197) synthase and lanostadienol synthase and identified key residues (L436, Q439) influencing product specificity. mdpi.com
Centella asiatica Cycloartenol Synthase Homology Modeling & Molecular Docking Identified ketoconazole as a specific inhibitor and LYS728 as a key residue for interaction. researchgate.net
Quercus suber Oxidosqualene Cyclases Homology Modeling Identified residues associated with lupeol, amyrin, and friedelin synthase activities. researchgate.net

Crystal Structure Analysis of Oxidosqualene Cyclases

Omics-Based Approaches

"Omics" technologies provide a global view of the molecular processes underlying the biosynthesis and metabolism of this compound. These high-throughput methods allow for the comprehensive analysis of genes, transcripts, proteins, and metabolites.

Transcriptional analysis, particularly through RNA-sequencing (RNA-Seq), is a powerful method to identify and quantify the expression of genes involved in the this compound pathway. By comparing the transcriptomes of different tissues, developmental stages, or organisms under various conditions, researchers can identify candidate genes encoding enzymes like squalene epoxidase and oxidosqualene cyclases. oup.comfrontiersin.org

For example, RNA-Seq analysis of colorectal cancer cells revealed that depletion of squalene epoxidase (SQLE), the enzyme that produces this compound, led to the downregulation of 384 genes, with the NF-κB pathway being significantly affected. nih.gov This suggests a link between this compound metabolism and cancer cell survival pathways. nih.gov In plants, transcriptome sequencing of Salvia guaranitica leaves was used to identify genes involved in terpenoid biosynthesis. oup.com Similarly, integrating transcriptome data with metabolite profiles in plants like Trichosanthes cucumerina has helped to define the diversity of triterpenoids derived from this compound. researchgate.net These studies often involve extracting total RNA from the samples, followed by the construction of cDNA libraries for high-throughput sequencing. oup.com

Metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, is essential for elucidating the metabolic pathways originating from this compound. By profiling the array of triterpenoids and sterols in an organism, researchers can understand how this compound is channeled into different downstream products. thieme-connect.com

This approach has been particularly useful in medicinal plants where the diversity of bioactive triterpenoids is vast. For instance, combining metabolic profiling with RNA sequencing in opium poppy varieties helped to clarify the biosynthetic pathway of noscapine, which diverges from the pathway utilizing this compound. thieme-connect.com In the oleaginous protist Schizochytrium sp., temporal tracking of sterol profiles using metabolomics revealed the crucial roles of sterols derived from this compound in growth and fatty acid synthesis. nih.gov These studies often use chemical inhibitors to perturb the pathway, allowing for the accumulation of intermediates and a clearer understanding of the metabolic flow. nih.gov

Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. In the context of this compound, proteomics helps to quantify the enzymes involved in its synthesis and cyclization and to understand their regulation. Techniques like immunoblotting (Western blotting) are used to detect and quantify specific proteins, such as squalene epoxidase (SQLE), in cell or tissue extracts. nih.govresearchgate.net

Immunoprecipitation is a powerful technique used to study protein-protein interactions. For example, it was used to demonstrate that this compound enhances the interaction between beta-transducin repeat containing E3 ubiquitin protein ligase (BTRC) and the NF-κB inhibitor alpha (IκBα), promoting the degradation of IκBα and activating the NF-κB pathway. nih.govresearchgate.net This finding reveals a novel signaling role for this compound beyond its function as a metabolic intermediate. nih.gov Proteomic studies have also been applied to plant secondary metabolism, helping to identify enzymes and regulatory proteins involved in the biosynthesis of complex natural products derived from this compound. researchgate.net

Table 2: Summary of Omics-Based Approaches in this compound Research

Omics Approach Technique(s) Application in this compound Research Key Findings Reference
Transcriptomics RNA-sequencing (RNA-Seq) Identification of genes in terpenoid biosynthesis pathways; analysis of gene expression changes. Identified SQLE's role in regulating the NF-κB pathway in cancer cells. nih.gov
Metabolomics Metabolite Profiling Elucidation of downstream pathways from this compound; understanding metabolic flux. Clarified the chimeric nature of the sterol biosynthesis pathway in Schizochytrium sp. nih.gov
Proteomics Immunoblotting, Immunoprecipitation Quantifying enzyme expression (e.g., SQLE); studying protein-protein interactions. Showed that this compound promotes the interaction between BTRC and IκBα. nih.govresearchgate.net

Metabolomics for Pathway Elucidation

Chemical Biology and Inhibitor Screening

Chemical biology provides a powerful lens through which to study the metabolic fate of this compound. The primary enzyme responsible for its conversion, oxidosqualene cyclase (OSC), catalyzes a complex cyclization reaction to form foundational sterols like lanosterol in animals and fungi, or cycloartenol in plants. wikipedia.org Because of its critical role in these pathways, OSC has become a significant target for therapeutic intervention, driving extensive research into inhibitor screening and development. wikipedia.orgkrishisanskriti.org The goals of inhibiting this step are diverse, ranging from developing novel cholesterol-lowering drugs to creating new antimicrobial and antiparasitic agents. tandfonline.comacs.org

Inhibitor discovery programs frequently employ high-throughput screening (HTS) methodologies to rapidly assess large libraries of chemical compounds for their ability to modulate OSC activity. frontiersin.orgfrontiersin.org These efforts utilize both conventional HTS, which involves the physical testing of compound collections, and in silico screening, which uses computational models to predict the binding affinity of virtual compounds to the enzyme's active site. frontiersin.org The assays in these screens often rely on tracking the conversion of a radiolabeled or otherwise tagged this compound substrate into its product. tandfonline.com

A prominent strategy in designing OSC inhibitors is to create molecules that mimic the high-energy carbocationic intermediates that are formed during the multi-step cyclization of this compound. researchgate.net This approach has led to the identification of several distinct classes of potent inhibitors.

Key Inhibitor Classes and Research Findings:

Arylpiperidines: This class of compounds was designed as steroidomimetic molecules. researchgate.net Specific arylpiperidines have demonstrated potent, submicromolar inhibitory activity against human OSC. researchgate.net Docking studies suggest their mechanism involves forming a hydrogen bond with a critical aspartate residue (D455) in the enzyme's active site. researchgate.net

Umbelliferone (B1683723) Derivatives: A series of aminoalkyl umbelliferone derivatives has been systematically evaluated against OSC from various organisms, including humans, mice, Trypanosoma cruzi, and Saccharomyces cerevisiae. tandfonline.com Research has shown that the inhibitory activity is highly dependent on the structure, including the position and length of the aminoalkyl side chain. tandfonline.com The most effective compounds in this class feature an allylmethylamino chain. tandfonline.com

Pyridinium Ion-Based Inhibitors: These compounds act as mimics of a monocyclized transition state of oxidosqualene. asm.org In studies on Candida albicans, these inhibitors were shown to be fungicidal, causing an accumulation of the substrate, this compound, while depleting downstream products like ergosterol (B1671047) and lanosterol. asm.org

Mechanism-Based Inactivators: Some inhibitors are designed to be processed by the enzyme, leading to the formation of a reactive species that covalently and irreversibly binds to the active site. tandfonline.com An example is 29-methylidene-2,3-oxidosqualene, which acts as a suicide substrate for vertebrate OSC. asm.orgtandfonline.com

The detailed findings from these screening studies are often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Inhibitor ClassCompoundTarget EnzymeIC₅₀ (µM)Research Focus
Arylpiperidines 4-Arylpiperidine DerivativeHuman OSC0.26Designed as mimics of steroid ring structures to inhibit cholesterol biosynthesis. researchgate.net
Umbelliferone Derivatives Allylmethylamino-substituted umbelliferoneHuman OSC (expressed in yeast)Not specified, but identified as most active in its classInvestigated as a novel scaffold for cholesterol-lowering agents targeting the cholesterol pathway. tandfonline.com
Compound/InhibitorTarget Organism/EnzymeIC₅₀ ValueKey Findings
N-(4E,8E)-5,9,13-trimethyl-4,8,12-tetradecatrien-1-ylpyridinium Candida albicans OSCNot specified, but effectiveInhibited fungal growth and caused accumulation of squalene epoxide, confirming specific inhibition of OSC. asm.org
Ro 48-8071 Human OSCNot specified, potent inhibitorA well-studied OSC inhibitor used as a benchmark in many experiments. researchgate.net
GSK2920487A Leishmania donovani OSCNot specified, significant inhibitionA small molecule that significantly inhibits OSC and reduces the survival of the L. donovani parasite. wikipedia.org
Various Inhibitors Squalene-Hopene Cyclase (SHC) from Alicyclobacillus acidocaldarius0.007 - >100 µMA study of 28 inhibitors on a bacterial homolog of hOSC provided detailed binding structures and a wide range of potencies, offering insights into structure-activity relationships. acs.org

These chemical biology and screening approaches are crucial for identifying lead compounds and for understanding the intricate molecular interactions between inhibitors and the oxidosqualene cyclase active site, paving the way for the development of targeted therapeutics. krishisanskriti.orgresearchgate.net

Viii. Future Perspectives and Emerging Research Areas

Elucidating Complex Regulatory Networks of (S)-2,3-Epoxysqualene Metabolism

The metabolic fate of this compound is intricately controlled by a complex network that governs its synthesis and cyclization. Future research is focused on fully mapping these regulatory circuits. The production of this compound is catalyzed by SQLE, a key rate-limiting enzyme in cholesterol synthesis. peerj.comfrontiersin.org The regulation of SQLE is multifaceted, occurring at the transcriptional, post-transcriptional, and post-translational levels, making it a central node in metabolic control. peerj.com

At the transcriptional level, SQLE expression is directly regulated by sterol regulatory element-binding protein-2 (SREBP2), a transcription factor that responds to intracellular cholesterol levels. peerj.comfrontiersin.org When cholesterol levels are low, SREBP2 is activated, leading to increased transcription of SQLE and other genes involved in cholesterol biosynthesis. peerj.com Post-transcriptionally, the stability of SQLE mRNA can be influenced by non-coding RNAs, such as long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), adding another layer of control. peerj.comfrontiersin.org For instance, Lnc030 has been found to enhance the stability of SQLE mRNA. peerj.com At the post-translational level, the SQLE protein itself contains a cholesterol-sensing domain that mediates its degradation via the ubiquitin-proteasome system in response to high cholesterol levels. peerj.comfrontiersin.org

A shunt pathway exists where, under conditions of low lanosterol (B1674476) synthase activity, SQLE can further oxidize this compound to dioxidosqualene. peerj.comfrontiersin.org This leads to the production of 24(S),25-epoxycholesterol, a molecule that acts as a ligand for the liver X receptor (LXR), which in turn promotes cholesterol efflux. peerj.com Understanding the switch that governs this shunt is a key area of ongoing research. In certain organisms like yeast, the metabolism of this compound and other uncommon sterols appears to be important for membrane stabilization under stress conditions, such as high ethanol (B145695) concentrations during fermentation. asm.org

Future studies aim to integrate these different regulatory layers using systems biology approaches to create comprehensive models of this compound metabolism. This will provide a more holistic understanding of how cells maintain cholesterol homeostasis and respond to metabolic stress, potentially revealing new targets for intervention in metabolic diseases.

Table 1: Key Regulatory Mechanisms of Squalene (B77637) Epoxidase (SQLE)

Regulatory Level Mechanism Key Molecules Involved Effect on this compound Production
Transcriptional Feedback regulation based on cellular cholesterol levels. peerj.comfrontiersin.orgSterol Regulatory Element-Binding Protein-2 (SREBP2). peerj.comfrontiersin.orgIncreased by low cholesterol via SREBP2 activation. peerj.com
Post-transcriptional Regulation of mRNA stability. peerj.comlncRNAs (e.g., Lnc030), miRNAs. peerj.comfrontiersin.orgEnhanced by factors like Lnc030 that increase SQLE mRNA stability. peerj.com
Post-translational Cholesterol-dependent proteasomal degradation. peerj.comfrontiersin.orgUbiquitin-proteasome system. peerj.comDecreased by high cholesterol, which targets SQLE protein for degradation. peerj.com
Metabolic Shunt Diversion of this compound to an alternative pathway. peerj.comLanosterol synthase, Liver X Receptor (LXR). peerj.comProduction of 24(S),25-epoxycholesterol when lanosterol synthase activity is low. peerj.com

Discovery and Characterization of Novel Oxidosqualene Cyclases and Their Unique Products

This compound is the substrate for a diverse superfamily of enzymes known as oxidosqualene cyclases (OSCs), which catalyze its cyclization into a vast array of triterpene scaffolds. mdpi.com While over 170 plant OSCs had been characterized by 2021, the majority produce a limited set of common compounds like β-amyrin, lupeol (B1675499), and cycloartenol (B190886). acs.org A significant frontier in natural product research is the discovery and characterization of novel OSCs with unique product profiles, which expands the known chemical space of triterpenoids.

Modern discovery strategies employ a combination of genomics, transcriptomics, and bioinformatics. researchgate.netnih.gov Researchers are mining the genomes and transcriptomes of diverse plant species to identify new OSC candidate genes. oup.com For example, a plant kingdom-wide sequence mining approach based on sequence similarity networks has proven effective in identifying noncanonical OSCs that produce rare triterpene stereoisomers. acs.org Once identified, these genes are often heterologously expressed in host organisms like yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana) to determine the enzymatic function and identify the structure of the resulting products. mdpi.comoup.com

These approaches have led to the characterization of numerous novel OSCs. For instance, AsbAS1 from oat was identified as the enzyme responsible for synthesizing antifungal triterpenoid (B12794562) saponins (B1172615), linking it directly to plant disease resistance. pnas.org In tomato, two distinct OSCs were found: SlTTS1, which exclusively produces β-amyrin, and SlTTS2, a multifunctional enzyme that synthesizes δ-amyrin, a triterpenoid for which no forming enzyme was previously known. nih.gov Research into Taraxacum coreanum (Korean dandelion) led to the characterization of TcOSC1, TcOSC2, and TcOSC4, which are key enzymes in the production of taraxasterol, bauerenol (B1667763), and taraxerol (B1681929), respectively. oup.com A particularly exciting development was the discovery of three OSCs through sequence mining that produce the rare triterpene (3S,13S)-malabarica-17,21-diene-3β,14-diol, the previously inaccessible 19-epi-lupeol, and a previously unknown hopanoid stereoisomer named protostahopenol. acs.org

The characterization of these novel enzymes not only reveals new bioactive molecules but also provides deeper insights into the catalytic mechanisms of OSCs. Understanding how subtle differences in amino acid sequences determine the specific folding of the substrate and the precise series of cyclization and rearrangement reactions is crucial for both fundamental science and future protein engineering efforts. pnas.orgnih.gov

Table 2: Examples of Recently Discovered Oxidosqualene Cyclases and Their Products

Enzyme Name Source Organism Unique or Notable Product(s) Significance
AsbAS1 Oat (Avena strigosa)Avenacins (antifungal triterpenoid saponins). pnas.orgFirst committed step in the synthesis of key phytoprotectants. pnas.org
SlTTS2 Tomato (Solanum lycopersicum)δ-amyrin. nih.govFirst characterization of an enzyme that produces δ-amyrin. nih.gov
TcOSC1 Korean Dandelion (Taraxacum coreanum)Taraxasterol, Ψ-taraxasterol, dammarenediol-II. oup.comMultifunctional enzyme responsible for key triterpenes in the species. oup.com
TcOSC2 Korean Dandelion (Taraxacum coreanum)Bauerenol. oup.comNovel bauerenol synthase. oup.com
TcOSC4 Korean Dandelion (Taraxacum coreanum)Taraxerol. oup.comNovel taraxerol synthase. oup.com
Unnamed OSCs Various Plants (from sequence mining)(3S,13S)-malabarica-17,21-diene-3β,14-diol, 19-epi-lupeol, protostahopenol. acs.orgExpands the accessible stereochemical space of triterpenes. acs.org

Applications in Synthetic Biology for Natural Product Biosynthesis

The growing library of characterized OSCs and the deepening understanding of this compound metabolism are creating powerful new opportunities in synthetic biology. By harnessing these biological parts, scientists can engineer microorganisms and plants to produce high-value natural products, including pharmaceuticals, agrichemicals, and cosmetics. mdpi.com

A primary goal of synthetic biology in this area is the heterologous production of triterpenoids. This involves introducing the genes for specific OSCs into a robust host organism, such as yeast or E. coli, which can be grown in large-scale fermenters. mdpi.com This approach bypasses the need to extract compounds from slow-growing or rare plants and allows for the optimization of yields. The biosynthesis of triterpenoids from this compound cyclase is a key area of study for this purpose. oup.com

Successful applications include engineering Chlamydomonas reinhardtii, a type of microalga, for the photosynthetic production of dammarenediol-II, a precursor to ginsenosides (B1230088) (the active compounds in ginseng). mdpi.com By introducing the necessary enzymes and optimizing culture conditions, researchers can redirect the host's metabolism towards the synthesis of these valuable compounds. mdpi.com The addition of elicitors like methyl jasmonate (MeJA) can further boost production by upregulating the synthesis of precursors like squalene and this compound. mdpi.com

Furthermore, understanding the role of key rate-limiting enzymes like squalene epoxidase (SE) is critical for optimizing these synthetic systems. nih.gov Modulating the expression of SE can help increase the flux of carbon towards this compound, ensuring an ample supply of the precursor for the downstream cyclases. nih.gov The potential to use novel OSCs discovered in plants provides opportunities for the metabolic engineering of specific precursors to produce a wide range of phytosterols (B1254722) and triterpenoids. mdpi.com

Looking forward, synthetic biology could enable the production of entirely novel "unnatural" natural products by combining enzymes from different pathways or by using protein engineering to alter the product specificity of existing OSCs. This could lead to the creation of new drug candidates with improved efficacy or novel properties.

Table 3: Synthetic Biology Approaches Involving the this compound Pathway

Application Area Host Organism Target Product/Pathway Strategy
Pharmaceutical Precursors Chlamydomonas reinhardtiiDammarenediol-II (Ginsenoside precursor). mdpi.comHeterologous expression of dammarenediol-II synthase; culture optimization with methyl jasmonate to increase precursor supply. mdpi.com
Platform Development Saccharomyces cerevisiaeVarious triterpenoids (e.g., β-amyrin, lupeol). mdpi.comHeterologous expression of various plant OSC genes. mdpi.com
Phytoprotectants Crop PlantsEnhanced saponin (B1150181) content. pnas.orgPotential to introduce genes like AsbAS1 to enhance disease resistance. pnas.org
Pathway Optimization Poria cocos (fungus)Triterpenoids. nih.govIdentification and potential manipulation of squalene epoxidase (SE) to increase precursor flux. nih.gov

Deeper Understanding of Disease Mechanisms Involving this compound

Dysregulation of the metabolic pathway involving this compound is increasingly implicated in a range of human diseases, from cancer to metabolic and genetic disorders. A deeper understanding of these mechanisms is a critical area of research that promises to reveal new diagnostic markers and therapeutic targets.

The enzyme that produces this compound, squalene epoxidase (SQLE), is a major focus. Overexpression or dysregulation of SQLE has been linked to cholesterol metabolism disorders and various diseases. frontiersin.org In many cancers, including breast, colorectal, and pancreatic cancer, high levels of SQLE are associated with tumor growth, proliferation, and poor prognosis. peerj.comfrontiersin.orgfrontiersin.orgresearchgate.net The accumulation of cholesterol and its intermediates, driven by elevated SQLE activity, appears to meet the high metabolic demands of rapidly dividing cancer cells. peerj.comfrontiersin.org Dysregulation of SQLE can also lead to the buildup of intermediates like squalene or this compound, causing cellular stress and damage implicated in nonalcoholic fatty liver disease (NAFLD) and atherosclerosis. tandfonline.com

Recent studies have begun to elucidate the specific roles of this compound itself in disease pathology. In colorectal cancer, this compound has been shown to promote resistance to chemotherapy drug 5-fluorouracil (B62378). nih.gov It achieves this by enhancing the degradation of IκBα, which activates the NF-κB signaling pathway, a key regulator of cell survival. researchgate.netnih.gov Conversely, in glioblastoma multiforme (GBM), this compound has been found to inhibit cancer cell activity, arrest the cell cycle, and induce apoptosis, suggesting a context-dependent and potentially therapeutic role. nih.gov

Genetic defects in the enzymes that metabolize this compound also cause disease. Biallelic mutations in the gene for lanosterol synthase (LSS), the enzyme that converts this compound to lanosterol, lead to a rare genetic disorder characterized by hypotrichosis (hair loss) and cataracts. plos.org In these patients, the enzymatic block causes an accumulation of this compound. plos.org The ratio of this compound to lanosterol in sebum has been proposed as a potential biomarker for diagnosing this condition. plos.org

Furthermore, the enzymes of this pathway in pathogenic organisms represent attractive drug targets. OSC inhibitors have shown effectiveness against human pathogens like Trypanosoma cruzi (Chagas disease) and Leishmania species (leishmaniasis), which rely on their own sterol biosynthesis pathways. uregina.ca

Table 4: Disease Mechanisms Associated with this compound Metabolism

Disease Associated Enzyme/Metabolite Proposed Mechanism Reference
Various Cancers Squalene Epoxidase (SQLE)Overexpression meets high cholesterol demand for tumor growth and proliferation. peerj.comfrontiersin.org frontiersin.org, peerj.com
Colorectal Cancer This compoundPromotes chemoresistance by activating the NF-κB survival pathway. researchgate.netnih.gov researchgate.net, nih.gov
Glioblastoma Multiforme This compoundInhibits cancer cell activity and induces apoptosis. nih.gov nih.gov
LSS Deficiency Lanosterol Synthase (LSS) / this compoundGenetic deficiency in LSS leads to accumulation of this compound, causing hypotrichosis and cataracts. plos.org plos.org
Metabolic Diseases (NAFLD, Atherosclerosis) Squalene Epoxidase (SQLE)Dysregulation leads to accumulation of sterol intermediates, cellular stress, and lipid droplet formation. tandfonline.com tandfonline.com
Infectious Diseases (Chagas, Leishmaniasis) Oxidosqualene Cyclase (OSC)Inhibition of the pathogen's OSC disrupts essential sterol synthesis. uregina.ca uregina.ca

Q & A

Q. What enzymatic steps govern the biosynthesis of (S)-2,3-Epoxysqualene, and how is its stereospecificity achieved?

this compound is synthesized via the stereospecific oxidation of squalene by squalene monooxygenase (SQLE/ERG1), a membrane-bound enzyme critical in sterol biosynthesis. SQLE catalyzes the rate-limiting step, introducing an epoxide group at the 2,3-position of squalene with strict (S)-configuration selectivity . Experimental validation of enzymatic activity typically involves:

  • Recombinant enzyme assays : Purified SQLE is incubated with squalene and NADPH, with product formation monitored via LC-MS/MS .
  • Isotopic labeling : Use of deuterated squalene to track stereochemical outcomes .
  • Genetic knockout models : Disruption of SQLE in yeast or mammalian cells reduces this compound levels, confirming its biosynthetic role .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

Accurate quantification requires high-resolution techniques due to the compound’s hydrophobicity and structural similarity to squalene derivatives:

  • LC/ESI-MS/MS with MRM : Liquid chromatography coupled with tandem mass spectrometry using multiple reaction monitoring (MRM) enhances specificity. Deuterated internal standards (e.g., d6-(S)-2,3-Epoxysqualene) correct for matrix effects .
  • Solid-Phase Extraction (SPE) : Pre-analytical purification via C18 columns improves sensitivity by removing lipid interferences .
  • Validation parameters : Include linearity (1–1000 ng/mL), intra-day precision (<10% RSD), and recovery rates (>85%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s metabolic branching into sterols vs. triterpenoids?

The compound serves as a precursor for both sterols (e.g., lanosterol) and triterpenoids (e.g., β-amyrin), depending on oxidosqualene cyclase (OSC) isoform activity . Contradictions in pathway dominance arise from:

  • Enzyme compartmentalization : In plants, OSC isoforms (e.g., cycloartenol synthase vs. β-amyrin synthase) localize to different organelles, influencing product profiles .
  • Transcriptional regulation : SQLE and OSC expression levels under varying conditions (e.g., hypoxia, nutrient stress) can shift flux toward sterols or triterpenoids .
  • Experimental design : Use isotopic tracing (e.g., ¹³C-squalene) with tissue-specific knockdown models to map pathway contributions .

Q. What experimental parameters are critical when assessing this compound’s effects on cancer cell viability?

In glioblastoma studies, dose- and time-dependent effects require careful optimization:

  • Concentration ranges : Low doses (3–9 nmol/L) may inhibit migration without cytotoxicity, while 100 nmol/L reduces viability after 12 hours .
  • Assay selection : Use CCK-8 for viability and transwell assays for migration, with ImageJ quantification of migration distances .
  • Controls : Include squalene and epoxide derivatives (e.g., 6,7-oxidosqualene) to confirm specificity .

Q. How do hypomorphic mutations in SQLE impact this compound levels and downstream cholesterol biosynthesis?

Mutations in SQLE (e.g., LSS deficiency) reduce enzymatic activity, leading to:

  • Accumulation of squalene : Quantified via GC-MS in sebum or plasma .
  • Reduced lanosterol ratios : LC-MS/MS analysis of this compound-to-lanosterol ratios in patient samples reveals enzymatic bottlenecks .
  • Rescue experiments : Overexpression of wild-type SQLE in mutant cell lines restores sterol synthesis, confirming causality .

Q. What role does this compound play in chemical communication systems, and how can this be studied ecologically?

In Caulerpa prolifera (Bryopsidales), the compound acts as a semiochemical attractant . Methodological approaches include:

  • Behavioral assays : Exposing target organisms to synthetic this compound in controlled aquatic environments.
  • Metabolite profiling : Compare exudate compositions using LC-MS/MS to identify ecological signaling contexts .

Methodological Considerations Table

Research Focus Key Techniques Critical Parameters References
BiosynthesisRecombinant SQLE assays, isotopic labelingEnzyme kinetics (Km, Vmax), stereochemical purity
Metabolic flux analysis¹³C-squalene tracing, LC-MS/MSIsotopic enrichment, pathway inhibition assays
Cancer cell studiesCCK-8, transwell migration assaysDose-response curves, migration quantification
Ecological signalingBehavioral bioassays, exudate profilingConcentration gradients, environmental controls

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Feasible Synthetic Routes

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(S)-2,3-Epoxysqualene
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(S)-2,3-Epoxysqualene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.